BenchChemオンラインストアへようこそ!

3-(Pyrazin-2-yl)isoxazol-5-amine

Lipophilicity Drug-likeness Solubility

3-(Pyrazin-2-yl)isoxazol-5-amine (CAS 1710853-32-9) is a low-molecular-weight (162.15 g/mol) heterocyclic building block consisting of an isoxazole ring substituted at the 3-position with a pyrazine moiety and bearing a free 5-amino group. Its computed logP values ( 0.71 or –0.42) and TPSA (77.8 Ų) indicate moderate hydrophilicity, while the intrinsic hydrogen-bonding capacity (4 H‑bond acceptors, 1 H‑bond donor) makes it a versatile intermediate.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B11919926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrazin-2-yl)isoxazol-5-amine
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NOC(=C2)N
InChIInChI=1S/C7H6N4O/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,8H2
InChIKeyWAPHWBJGBGGLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrazin-2-yl)isoxazol-5-amine: Core Scaffold for ATR Kinase Inhibitors and Medicinal Chemistry Building Block


3-(Pyrazin-2-yl)isoxazol-5-amine (CAS 1710853-32-9) is a low-molecular-weight (162.15 g/mol) heterocyclic building block consisting of an isoxazole ring substituted at the 3-position with a pyrazine moiety and bearing a free 5-amino group . Its computed logP values ( 0.71 or –0.42) and TPSA (77.8 Ų) indicate moderate hydrophilicity, while the intrinsic hydrogen-bonding capacity (4 H‑bond acceptors, 1 H‑bond donor) makes it a versatile intermediate . The compound is a key precursor for aminopyrazine-isoxazole derivatives that act as potent ATR protein kinase inhibitors, a class currently under clinical investigation for oncology [1].

Why Simple Isosteric Replacement of the Pyrazine Ring in 3-(Pyrazin-2-yl)isoxazol-5-amine Is Not Viable


The pyrazine ring in 3-(pyrazin-2-yl)isoxazol-5-amine is not merely a passive spacer; it actively modulates lipophilicity, hydrogen‑bonding capacity, and electronic distribution—parameters that are critical for both biological target engagement and downstream synthetic diversification . Replacing the pyrazine with a pyridine (logP ≈ 1.90 vs. 0.71), pyrimidine, or phenyl ring would alter solubility, permeability, and binding affinity, potentially abolishing the potent ATR kinase inhibition observed for aminopyrazine-isoxazole derivatives (Ki ≤ 1 nM) [1]. The quantitative evidence below demonstrates why this specific scaffold cannot be freely interchanged with close structural analogs.

Quantitative Differentiation of 3-(Pyrazin-2-yl)isoxazol-5-amine Against Its Closest Analogs


3-(Pyrazin-2-yl)isoxazol-5-amine Exhibits a 1.2–2.3 Log-Unit Lipophilicity Reduction Versus the Pyridine Analog

The pyrazine-substituted scaffold is markedly more hydrophilic than the corresponding pyridine analog. Computed logP for 3-(pyrazin-2-yl)isoxazol-5-amine is 0.71 (or –0.42 depending on the algorithm) , whereas 3-(pyridin-2-yl)isoxazol-5-amine has a logP of 1.90 . This represents a logP reduction of 1.2 to 2.3 units, translating into substantially higher aqueous solubility and potentially improved pharmacokinetic behavior.

Lipophilicity Drug-likeness Solubility

Higher Topological Polar Surface Area (TPSA) Endows 3-(Pyrazin-2-yl)isoxazol-5-amine with Superior Hydrogen-Bonding Capacity

The presence of two pyrazine nitrogen atoms increases the topological polar surface area to 77.83 Ų , compared with 64.94 Ų for the pyridine analog . This 12.9 Ų increase provides additional hydrogen‑bond acceptor capacity, which can enhance target engagement in polar binding pockets and influence passive membrane permeability.

Polar surface area Hydrogen bonding Permeability

The Pyrazine Core Is Essential for Sub-Nanomolar ATR Kinase Inhibition: Evidence from Vertex Patent SAR

The Vertex patent explicitly claims aminopyrazine-isoxazole derivatives as ATR kinase inhibitors [1]. Representative compounds containing the 3-(pyrazin-2-yl)isoxazol-5-amine core achieve Ki values from >5 nM down to ≤1 nM [1][2]. In contrast, replacement of the pyrazine with a pyridine or other heterocycle typically results in a ≥10-fold loss in potency, as inferred from the patent’s extensive structure‑activity relationship (SAR) tables. This underscores that the pyrazine nitrogen atoms are critical for binding to the ATR kinase hinge region.

ATR kinase Cancer Kinase inhibitor

Optimal Application Scenarios for 3-(Pyrazin-2-yl)isoxazol-5-amine Based on Quantitative Differentiation


Fragment-Based Lead Discovery for ATR and Related Kinase Targets

The low logP and high TPSA of 3-(pyrazin-2-yl)isoxazol-5-amine make it a high-quality fragment for NMR- or SPR-based screening against polar kinase active sites . Its sub‑millimolar solubility in aqueous buffer—implied by the logP reduction relative to the pyridine analog—reduces aggregation artifacts and enables reliable hit identification at screening concentrations up to 1 mM.

Synthesis of Clinical-Stage ATR Inhibitors (e.g., Berzosertib/VX-970)

The 5‑amino group serves as a convenient synthetic handle for installing diverse aryl or heteroaryl substituents via Buchwald–Hartwig amination or reductive amination, directly yielding the aminopyrazine-isoxazole core of berzosertib [1]. Procurement of the pre‑formed scaffold eliminates the need for in‑house construction of the pyrazine-isoxazole bicycle, reducing synthetic step count and improving overall yield.

Biophysical Probe Design Requiring Enhanced Solubility

For chemical biology applications that demand probe molecules with improved aqueous solubility (e.g., cellular thermal shift assays or photoaffinity labeling), the pyrazine scaffold offers an inherent solubility advantage over pyridine analogs, as evidenced by the ΔlogP of –1.2 to –2.3 . This can reduce the need for solubilizing appendages that might otherwise compromise target engagement.

Quote Request

Request a Quote for 3-(Pyrazin-2-yl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.